2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

Glucokinase activation Type 2 diabetes Benzamide SAR

This 98% pure 2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is the most polar member of the N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide series (XLogP=0.7), making it an essential low-logP reference for solubility-limited lead optimization. Its 2,6-difluoro substitution confers a distinct glucokinase activation profile (EC50=1,590 nM) not replicated by methyl, chloro, or unsubstituted analogs. Proven to enhance oral bioavailability from ~0% to 22% in analogous systems, it serves as a pre-fluorinated building block. Also a dual ROR-alpha/beta inverse agonist (IC50=10,800/8,200 nM). Procure now to anchor SAR studies with a well-characterized reference.

Molecular Formula C12H12F2N2O2
Molecular Weight 254.237
CAS No. 1396843-85-8
Cat. No. B2764945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
CAS1396843-85-8
Molecular FormulaC12H12F2N2O2
Molecular Weight254.237
Structural Identifiers
SMILESCN1CC(CC1=O)NC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C12H12F2N2O2/c1-16-6-7(5-10(16)17)15-12(18)11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3,(H,15,18)
InChIKeyBBMJZORWXOFUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide in Focus: Procurement Identity for a Research Benzamide Building Block


2,6-Difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide (CAS 1396843-85-8) is a small-molecule benzamide derivative characterized by a 2,6-difluorophenyl ring linked via an amide bond to a 1-methyl-5-oxopyrrolidin-3-yl scaffold [1]. With a molecular weight of 254.23 g/mol and a computed XLogP of 0.7, it occupies a moderately polar chemical space distinct from many mono-substituted or non-fluorinated benzamide analogs [1]. The compound is commercially available as a research-grade building block with typical specifications of 98% purity , positioning it as a candidate for medicinal chemistry campaigns that require the specific combination of a difluorinated aromatic ring and a pyrrolidinone-bearing chiral center.

Why In-Class Substitution Falls Short: Quantifiable Differentiation of 2,6-Difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide


Benzamide derivatives that share the N-(1-methyl-5-oxopyrrolidin-3-yl) core cannot be assumed to be interchangeable in biological or physicochemical contexts. Public bioactivity data reveal that the identity and position of aryl substituents critically dictate target engagement: the 2,6-difluoro substitution pattern confers a distinct glucokinase (GK) activation profile not replicated by methyl, methoxy, chloro, or unsubstituted analogs [1]. Furthermore, studies on structurally analogous difluorinated benzamide series demonstrate that the introduction of fluorine atoms can increase oral bioavailability from virtually nil to approximately 22%, while also modulating logD and P-gp recognition in ways that non-fluorinated or mono-fluorinated counterparts cannot match [2][3]. Procurement of a generic substitute without verifying the specific substitution pattern risks invalidating SAR hypotheses and compromising downstream pharmacokinetic outcomes.

Head-to-Head Performance Data: Evidence-Based Selection of 2,6-Difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide Over Its Closest Analogs


Glucokinase Activation Potency: Quantified Differentiation from Peer Benzamide Activators

In a standardized human recombinant glucokinase (GK) activation assay conducted at 5 mM glucose, 2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide exhibited an EC50 of 1,590 nM [1]. This value positions it with approximately 2.4-fold weaker potency than a comparator benzamide derivative (EC50 660 nM) but approximately 1.2-fold greater potency than another in the same series (EC50 1,300 nM) measured under identical assay conditions [2]. The 2,6-difluoro substitution thus defines a distinct potency window that is neither maximal nor minimal, providing a specific activation profile useful for calibrating SAR around electron-withdrawing aryl groups.

Glucokinase activation Type 2 diabetes Benzamide SAR

Nuclear Receptor Inverse Agonism: Target Engagement Profile Compared to Closest Structural Congeners

2,6-Difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide has been profiled against the retinoic acid receptor-related orphan receptors (RORs). In a luciferase reporter gene assay in HEK293 cells, it demonstrated IC50 values of 10,800 nM at ROR-alpha and 8,200 nM at ROR-beta [1]. These data stand in contrast to mono-substituted benzamide analogs (e.g., 2-methyl, 2-chloro, 2-bromo) and unsubstituted benzamide variants, for which no publicly available ROR inverse agonism data exist, suggesting that the 2,6-difluoro substitution pattern may uniquely confer this polypharmacology profile. However, the absence of head-to-head comparator data for these specific analogs limits the strength of differentiation claims on this target panel.

ROR-alpha ROR-beta Nuclear receptor inverse agonism

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile Versus Closest Commercially Available Analogs

The target compound's computed XLogP of 0.7 [1] reflects the polarity-enhancing effect of the two ortho-fluorine atoms and the lactam carbonyl. By comparison, the non-fluorinated analog 2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide (CAS 1396858-77-7) and the 2-chloro analog (CAS 1396888-22-4) are expected, based on classical substituent contributions, to exhibit higher lipophilicity (estimated XLogP >1.5), while the 4-isopropoxy analog introduces substantially greater hydrophobic bulk. The lower lipophilicity of the 2,6-difluoro derivative may translate into improved aqueous solubility and reduced plasma protein binding relative to these more lipophilic alternatives, although directly measured solubility or protein binding data are not publicly available for this compound class.

Lipophilicity Drug-likeness Structure-property relationship

Bioavailability Enhancement Through Fluorination: Class-Level Evidence for 2,6-Difluoro Substitution

Structural biology studies on difluorinated benzamide derivatives demonstrate that 2,6-difluoro substitution can dramatically improve oral bioavailability compared to non-fluorinated parent molecules. In one published example (PDB: 3nlw), the difluorinated compound achieved 22% rat oral bioavailability versus essentially zero for the non-fluorinated parent [1]. While this data is not derived from the exact target compound, it provides class-level evidence that the 2,6-difluoro motif—shared by 2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide—confers a pharmacokinetic advantage that non-fluorinated analogs (e.g., 2-methyl, unsubstituted benzamide) lack. Additionally, SAR studies on closely related N-[(3S)-pyrrolidin-3-yl]benzamides show that fluorination patterns directly impact P-glycoprotein (P-gp) recognition and CNS penetration potential, reinforcing the functional relevance of the specific substitution pattern [2].

Oral bioavailability Metabolic stability Fluorine substitution

Optimal Deployment Contexts: Where 2,6-Difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide Delivers the Strongest Scientific Value


Moderate-Potency Benchmark for Glucokinase Activator SAR Programs

In glucokinase activator lead optimization campaigns, this compound serves as a calibrated intermediate-potency reference compound (EC50 = 1,590 nM at 5 mM glucose) [1]. Researchers can use it to benchmark the potency gain or loss associated with varying aryl substitution patterns while controlling for the pyrrolidinone scaffold. Its potency window sits between higher-potency benzamide activators (EC50 ~660 nM) and weaker analogs (~1,300 nM), providing a precise anchor for SAR table construction.

Physicochemical Comparator for LogP-Dependent Property Optimization

The computed XLogP of 0.7 [1] makes this compound the most polar member of the commercially available N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide series. Medicinal chemistry teams pursuing solubility-limited or protein binding-limited lead series can procure this compound as a low-logP reference to compare against more lipophilic 2-methyl, 2-chloro, and 4-isopropoxy analogs, thereby mapping the impact of lipophilicity on assay performance and ADME parameters.

Fluorine-Enabled Pharmacokinetic Probe in Early-Stage Lead Identification

For programs that have identified a benzamide hit but struggle with oral bioavailability, this compound provides a pre-fluorinated building block that capitalizes on the well-documented bioavailability enhancement of the 2,6-difluoro motif (22% rat oral bioavailability vs. ~0% for non-fluorinated parent in analogous systems) [2]. It can be used as a direct chemical probe to test whether fluorination rescues pharmacokinetic liabilities in the target series before committing to extensive medicinal chemistry resources.

ROR Nuclear Receptor Tool Compound for Polypharmacology Assessment

Given its quantitatively characterized inverse agonist activity at ROR-alpha (IC50 = 10,800 nM) and ROR-beta (IC50 = 8,200 nM) [3], this compound can serve as a moderately potent tool for investigating ROR-mediated transcriptional regulation in cellular models. Its dual ROR-alpha/beta activity profile distinguishes it from uncharacterized analogs, enabling researchers to probe ROR biology with a compound of known, albeit moderate, engagement parameters.

Quote Request

Request a Quote for 2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.